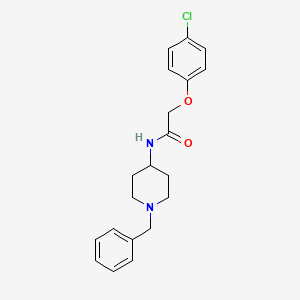![molecular formula C15H20Cl2N2O2 B4793703 1-[2-(2,5-dichlorophenoxy)butanoyl]-4-methylpiperazine](/img/structure/B4793703.png)
1-[2-(2,5-dichlorophenoxy)butanoyl]-4-methylpiperazine
Descripción general
Descripción
1-[2-(2,5-dichlorophenoxy)butanoyl]-4-methylpiperazine, also known as JB-1, is a compound that has been extensively studied for its potential applications in scientific research. It is a synthetic molecule that was first synthesized in the early 2000s and has since been used in various studies to investigate its mechanism of action and potential therapeutic benefits.
Mecanismo De Acción
The exact mechanism of action of 1-[2-(2,5-dichlorophenoxy)butanoyl]-4-methylpiperazine is not fully understood, but it is believed to act as a potent antioxidant and protect cells from oxidative damage. 1-[2-(2,5-dichlorophenoxy)butanoyl]-4-methylpiperazine has also been shown to modulate the activity of certain neurotransmitters, including dopamine and acetylcholine, which are important for cognitive function.
Biochemical and Physiological Effects:
1-[2-(2,5-dichlorophenoxy)butanoyl]-4-methylpiperazine has been found to have several biochemical and physiological effects. It has been shown to improve mitochondrial function and increase ATP production in neuronal cells. 1-[2-(2,5-dichlorophenoxy)butanoyl]-4-methylpiperazine has also been shown to reduce inflammation and oxidative stress in the brain, which can contribute to the development of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-[2-(2,5-dichlorophenoxy)butanoyl]-4-methylpiperazine for lab experiments is its high potency and selectivity. It has been shown to have a low toxicity profile and can be used at relatively low concentrations. However, one limitation is that 1-[2-(2,5-dichlorophenoxy)butanoyl]-4-methylpiperazine is a synthetic compound, which can limit its potential applications in vivo.
Direcciones Futuras
There are several future directions for research on 1-[2-(2,5-dichlorophenoxy)butanoyl]-4-methylpiperazine. One potential area of study is its potential applications in the treatment of neurodegenerative diseases. Further research is needed to fully understand the mechanism of action of 1-[2-(2,5-dichlorophenoxy)butanoyl]-4-methylpiperazine and its potential therapeutic benefits. Other areas of study could include investigating the effects of 1-[2-(2,5-dichlorophenoxy)butanoyl]-4-methylpiperazine on other neurotransmitters and its potential applications in other areas of medicine. Overall, 1-[2-(2,5-dichlorophenoxy)butanoyl]-4-methylpiperazine has shown great promise as a potential therapeutic agent and is an exciting area of research for the future.
Aplicaciones Científicas De Investigación
1-[2-(2,5-dichlorophenoxy)butanoyl]-4-methylpiperazine has been used in various scientific research studies, particularly in the field of neuroscience. It has been shown to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 1-[2-(2,5-dichlorophenoxy)butanoyl]-4-methylpiperazine has been found to protect neurons from oxidative stress and improve cognitive function in animal models. It has also been studied for its potential to enhance memory and learning in humans.
Propiedades
IUPAC Name |
2-(2,5-dichlorophenoxy)-1-(4-methylpiperazin-1-yl)butan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20Cl2N2O2/c1-3-13(15(20)19-8-6-18(2)7-9-19)21-14-10-11(16)4-5-12(14)17/h4-5,10,13H,3,6-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOLHELKIDNJWSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCN(CC1)C)OC2=C(C=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-Dichlorophenoxy)-1-(4-methylpiperazin-1-yl)butan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-allyl-1-benzyl-3,9-dimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B4793621.png)
![6-methyl-3-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4793629.png)
![5-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B4793637.png)

![N~2~-(2-ethoxyphenyl)-N~1~,N~1~-dimethyl-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B4793661.png)
![N-(3-methylbenzyl)-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B4793662.png)
![3-[(diethylamino)sulfonyl]-4-methyl-N-phenylbenzamide](/img/structure/B4793668.png)
![2-(allylthio)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B4793679.png)
![4-bromo-1,5-dimethyl-N-(2-methyl-4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)-1H-pyrazole-3-carboxamide](/img/structure/B4793691.png)
![N-(3-{[(isobutyrylamino)carbonothioyl]amino}phenyl)pentanamide](/img/structure/B4793696.png)

![7-[2-(1,3-benzodioxol-5-yl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one](/img/structure/B4793713.png)

![3-[3-(methylthio)-5-(3-pyridinyl)-4H-1,2,4-triazol-4-yl]-1-propanol](/img/structure/B4793730.png)